![molecular formula C15H17ClN4O4S B5304962 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5304962.png)
4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide, also known as MK-2206, is a small molecule inhibitor that targets the Akt signaling pathway. Akt is a serine/threonine kinase that plays an important role in cell survival, growth, and metabolism. The dysregulation of Akt signaling is implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. MK-2206 has been extensively studied for its potential therapeutic applications in these diseases.
Mecanismo De Acción
4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide is a selective allosteric inhibitor of Akt that binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation. This results in the inhibition of downstream targets of Akt signaling, including mTOR, GSK-3β, and FOXO.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to induce apoptosis and inhibit proliferation in a variety of cancer cell lines. It also improves glucose tolerance and insulin sensitivity in animal models of diabetes. In cardiovascular disease, 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to protect against myocardial infarction and reduce cardiac hypertrophy in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide is a potent and selective inhibitor of Akt that has been extensively studied for its potential therapeutic applications in cancer, diabetes, and cardiovascular disease. However, its use in laboratory experiments is limited by its high cost and limited availability. In addition, its mechanism of action may be affected by genetic and environmental factors, which may limit its efficacy in certain patient populations.
Direcciones Futuras
For research on 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide include the development of more potent and selective inhibitors of Akt, the identification of biomarkers of response to therapy, and the evaluation of its efficacy in combination with other chemotherapeutic agents. In addition, the role of Akt signaling in other diseases, such as neurodegenerative diseases and inflammatory disorders, is an area of active investigation.
Métodos De Síntesis
4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with 3-(4-morpholinylsulfonyl)aniline in the presence of a coupling agent. The resulting intermediate is then subjected to a series of chemical reactions, including acylation, reduction, and deprotection, to yield the final product.
Aplicaciones Científicas De Investigación
4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer, diabetes, and cardiovascular disease. In cancer, Akt activation is associated with tumor growth, survival, and resistance to chemotherapy. 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to inhibit Akt signaling and induce apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer. Clinical trials have also demonstrated the safety and efficacy of 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide in combination with other chemotherapeutic agents for the treatment of advanced solid tumors.
In diabetes, Akt signaling plays a critical role in glucose metabolism and insulin sensitivity. 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Clinical trials are ongoing to evaluate the efficacy of 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide as a novel therapy for type 2 diabetes.
In cardiovascular disease, Akt signaling is involved in the regulation of cardiac hypertrophy, angiogenesis, and apoptosis. 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to protect against myocardial infarction and reduce cardiac hypertrophy in animal models. Clinical trials are also ongoing to evaluate the potential of 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide as a novel therapy for heart failure.
Propiedades
IUPAC Name |
4-chloro-2-methyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O4S/c1-19-14(13(16)10-17-19)15(21)18-11-3-2-4-12(9-11)25(22,23)20-5-7-24-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSJQNBNPYGPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.